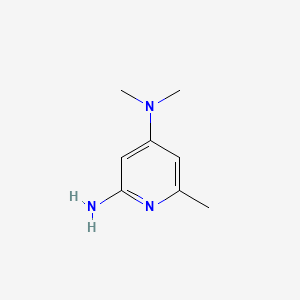

2-Amino-4-dimethylamino-6-methylpyridine

Description

BenchChem offers high-quality 2-Amino-4-dimethylamino-6-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-dimethylamino-6-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

137440-97-2 |

|---|---|

Molecular Formula |

C8H13N3 |

Molecular Weight |

151.21 g/mol |

IUPAC Name |

4-N,4-N,6-trimethylpyridine-2,4-diamine |

InChI |

InChI=1S/C8H13N3/c1-6-4-7(11(2)3)5-8(9)10-6/h4-5H,1-3H3,(H2,9,10) |

InChI Key |

VYXZVYMNCWBSBV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=N1)N)N(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Properties and Synthetic Utility of 2-Amino-4-dimethylamino-6-methylpyridine: A Technical Whitepaper

Executive Summary

2-Amino-4-dimethylamino-6-methylpyridine (CAS: 137440-97-2), also systematically identified as N4,N4,6-trimethylpyridine-2,4-diamine, is a highly specialized, electron-rich heterocyclic building block. In modern medicinal chemistry, this compound serves as a critical intermediate in the synthesis of high-affinity kinase inhibitors, most notably Spleen Tyrosine Kinase (SYK) inhibitors utilized in the treatment of autoimmune disorders and hematological malignancies[1].

As a Senior Application Scientist, I have structured this whitepaper to provide a deep dive into the physicochemical profiling, structural dynamics, and validated synthetic methodologies associated with this molecule. The goal is to equip drug development professionals with the mechanistic understanding required to leverage this compound effectively in complex synthetic pipelines.

Structural and Physicochemical Profiling

Understanding the physicochemical behavior of a building block is the first step in rational drug design. The properties of 2-Amino-4-dimethylamino-6-methylpyridine are dictated by the interplay of its electron-donating substituents on the rigid pyridine core[2].

Quantitative Data Summary

| Property | Value | Causality / Scientific Implication |

| CAS Number | 137440-97-2 | Standard identifier for regulatory and inventory tracking. |

| Molecular Formula | C8H13N3 | Indicates a highly nitrogenous, basic scaffold. |

| Molecular Weight | 151.21 g/mol | Low molecular weight ensures high ligand efficiency (LE) when incorporated into larger pharmacophores. |

| Monoisotopic Mass | 151.11095 Da | Critical for precise LC-MS validation during synthetic workflows[2]. |

| Predicted XLogP3 | ~1.0 | Moderate lipophilicity; ensures the intermediate remains soluble in both polar organic solvents and aqueous acidic workups[2]. |

| H-Bond Donors | 1 | The primary 2-amino group acts as a crucial donor for interacting with kinase hinge regions. |

| H-Bond Acceptors | 3 | The pyridine nitrogen and exocyclic nitrogens serve as acceptors, enhancing binding affinity in ATP pockets. |

| Rotatable Bonds | 1 | High structural rigidity minimizes the entropic penalty upon target binding. |

Structural Dynamics & Causality

The specific substitution pattern of this molecule is not accidental; it is highly engineered for target engagement:

-

4-Dimethylamino Group (+M Effect): This group donates electron density into the pyridine ring via resonance. This significantly increases the basicity (pKa) of the pyridine nitrogen, making it a much stronger hydrogen bond acceptor compared to an unsubstituted pyridine.

-

6-Methyl Group (+I Effect & Sterics): The methyl group provides a mild inductive effect but, more importantly, introduces steric bulk. In a biological binding pocket, this bulk restricts the rotational freedom of the molecule, locking it into a bioactive conformation and preventing off-target promiscuity.

Mechanistic Role in Drug Design (SYK Inhibition)

In drug discovery, 2-Amino-4-dimethylamino-6-methylpyridine is frequently functionalized into carboxamide derivatives to target Spleen Tyrosine Kinase (SYK)[1]. SYK is a critical node in the B-cell receptor (BCR) signaling pathway.

When the 2-amino-pyridine scaffold is incorporated into a drug molecule, it acts as an ATP-competitive inhibitor. The electron-rich pyridine core mimics the adenine ring of ATP, directly hydrogen-bonding with the hinge region of the SYK kinase domain, thereby shutting down downstream inflammatory signaling (PLCγ2 and PI3K/Akt pathways).

Figure 1: SYK signaling pathway and targeted inhibition by pyridine-derived compounds.

Validated Experimental Protocol: Microwave-Assisted Amination

The synthesis of 2-Amino-4-dimethylamino-6-methylpyridine relies on the nucleophilic aromatic substitution (SNAr) of 2-amino-4-chloro-6-methylpyridine (CAS: 36340-61-1).

The Causality Behind the Chemistry

Performing an SNAr reaction on a pyridine ring is typically straightforward only if electron-withdrawing groups are present. However, our starting material is highly electron-rich due to the 2-amino and 6-methyl groups. This makes the displacement of the 4-chloro group thermodynamically and kinetically demanding.

To overcome this, we utilize microwave irradiation in a sealed vessel. Microwave superheating provides the massive activation energy required to force the substitution. Furthermore, using a 40% aqueous solution of dimethylamine acts as both the nucleophile and a highly polar solvent matrix that efficiently absorbs microwave energy (high loss tangent), generating localized superheating that drives the reaction to completion.

Figure 2: Microwave-assisted synthetic workflow for 2-Amino-4-dimethylamino-6-methylpyridine.

Step-by-Step Methodology

This protocol is designed as a self-validating system to ensure high fidelity and reproducibility.

-

Preparation: In a heavy-walled microwave-safe vial purged with inert nitrogen, add 500 mg (3.51 mmol) of 6-amino-4-chloro-2-picoline.

-

Reagent Addition: Add 17.5 mL (35.0 mmol, 10 eq) of dimethylamine (40% solution in water). The massive excess of amine ensures pseudo-first-order kinetics and acts as an acid scavenger for the generated HCl.

-

Microwave Irradiation: Seal the vial securely with a crimp cap. Heat the mixture at 130°C in a dedicated microwave synthesizer for exactly 2.5 hours.

-

Validation Checkpoint (Self-Validating Step): Before proceeding, extract a 10 µL aliquot, dilute in methanol, and run an LC-MS. The reaction is complete only when the starting material mass (m/z 143/145) is absent, and the product mass (m/z 152[M+H]+) dominates the spectra.

-

Workup: Cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove water and unreacted volatile dimethylamine.

-

Purification: Purify the crude residue via silica gel flash chromatography. Use a linear gradient of 2-10% Methanol in Dichloromethane (DCM), buffered with 1% ammonium hydroxide (NH4OH). Note: The basic modifier (NH4OH) is critical to prevent the highly basic product from streaking on the acidic silica gel.

Analytical Characterization Standards

To ensure the scientific integrity of the synthesized batch, the product must conform to the following analytical standards:

-

Mass Spectrometry (ESI-MS): Calculated for C8H14N3 [M + H]+: 152. Found: 152.

-

1H NMR (500 MHz, DMSO-d6):

-

δ 6.15 (s, 2H) — Corresponds to the primary 2-amino group (NH2).

-

δ 6.02 (s, 1H) — Pyridine ring proton.

-

δ 5.54 (s, 1H) — Pyridine ring proton.

-

δ 2.90 (s, 6H) — The two methyl groups of the dimethylamino substituent.

-

δ 2.18 (s, 3H) — The 6-methyl group on the pyridine ring.

-

By adhering to these stringent analytical benchmarks, researchers can confidently deploy 2-Amino-4-dimethylamino-6-methylpyridine into downstream cross-coupling or amidation reactions for advanced drug discovery.

References

- 137440-97-2 (C8H13N3)

- 36340-61-1 | 2-Amino-4-chloro-6-picoline (Synthesis Protocols)

- European Patent Bulletin 2014/33 (WO 2013/052394)

Sources

Molecular Structure, Aromaticity, and Synthesis of 2-Amino-4-dimethylamino-6-methylpyridine: A Comprehensive Technical Guide

Executive Summary

2-Amino-4-dimethylamino-6-methylpyridine (CAS: 137440-97-2), also known as N4,N4,6-trimethylpyridine-2,4-diamine, is a highly functionalized, electron-rich heteroaromatic scaffold[1]. In modern drug development, heavily substituted aminopyridines are highly sought after due to their ability to act as potent hydrogen-bond acceptors and structural hinges in kinase active sites. This technical guide explores the structural logic, aromaticity, and synthetic methodologies of this compound, providing a self-validating framework for researchers and process chemists.

Structural Logic: Aromaticity and Electronic Effects

Understanding the reactivity of 2-amino-4-dimethylamino-6-methylpyridine requires a deep dive into its electronic distribution. Pyridine itself is a

Causality of Substituent Effects

-

2-Amino Group (-NH₂): This group exerts a strong positive mesomeric (+M) effect. The lone pair on the exocyclic nitrogen delocalizes into the pyridine ring, significantly increasing electron density at the ortho (C3) and para (C5) positions. While 2-aminopyridines can theoretically undergo amino-imino tautomerism, the amino form is overwhelmingly favored to preserve the 6

aromatic resonance energy of the pyridine core. -

4-Dimethylamino Group (-N(CH₃)₂): This is an even more potent +M donor. The steric bulk of the methyl groups forces the nitrogen to adopt a planar, sp²-like geometry, maximizing p-orbital overlap with the

-system of the ring. This further enriches the ring's electron density. -

6-Methyl Group (-CH₃): Provides a weak positive inductive (+I) effect and hyperconjugation, stabilizing the electron-rich core and providing steric shielding at the C6 position.

The Net Electronic State: The synergistic combination of these three electron-donating groups transforms the typically

Resonance and inductive effects transforming the pyridine core into a highly basic, π-excessive system.

Physicochemical Profiling

The structural modifications directly dictate the compound's physicochemical properties, which are critical for predicting its pharmacokinetic behavior (e.g., lipophilicity and hydrogen bonding capacity)[3].

| Property | Value |

| Chemical Name | 2-Amino-4-dimethylamino-6-methylpyridine |

| CAS Registry Number | 137440-97-2 |

| Molecular Formula | C₈H₁₃N₃ |

| Molecular Weight | 151.21 g/mol |

| XLogP3 (Octanol/Water) | ~1.0 - 1.3 |

| Hydrogen Bond Donors | 1 (from -NH₂) |

| Hydrogen Bond Acceptors | 3 (Pyridine N, -NH₂, -N(CH₃)₂) |

| Rotatable Bonds | 1 |

| Heavy Atom Count | 11 |

Synthetic Methodology: Overcoming Heteroaromatic Deactivation

The Mechanistic Challenge

Synthesizing this molecule via Nucleophilic Aromatic Substitution (S_NAr) presents a significant thermodynamic hurdle. S_NAr reactions on pyridines typically require electron-withdrawing groups (EWGs) to stabilize the negatively charged Meisenheimer complex intermediate. However, the starting material, 4-chloro-6-methylpyridin-2-amine , is heavily deactivated toward nucleophilic attack due to the electron-donating 2-amino and 6-methyl groups.

The Self-Validating Protocol

To overcome this massive activation energy barrier, the reaction must be forced using extreme kinetics. The protocol below utilizes microwave irradiation combined with aqueous dimethylamine [4].

-

Why Microwave? Microwave heating rapidly achieves high temperatures (130 °C) and pressures in a sealed vessel, providing the necessary energy to break the aromaticity temporarily and form the Meisenheimer complex.

-

Why Aqueous Dimethylamine? Water has a high loss tangent, meaning it absorbs microwave energy exceptionally well, ensuring rapid and uniform heating. Simultaneously, the 40% concentration provides a massive excess of the nucleophile to drive the equilibrium forward.

-

Why 1% NH₄OH in Chromatography? The final product contains three basic nitrogen atoms. On standard acidic silica gel, it will streak severely. The addition of 1% ammonium hydroxide neutralizes the silica's silanol groups, ensuring sharp elution bands and high recovery.

Microwave-assisted SNAr workflow designed to overcome the deactivated heteroaromatic core.

Step-by-Step Experimental Procedure

-

Reagent Loading: To a microwave-safe vial purged with inert nitrogen, add 500 mg (3.51 mmol) of 4-chloro-6-methylpyridin-2-amine[4].

-

Nucleophile Addition: Add 17.5 mL (35.0 mmol, ~10 equiv) of dimethylamine (40% solution in water). Seal the vial securely with a crimp cap[4].

-

Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Heat the reaction mixture at 130 °C for exactly 2.5 hours. Monitor pressure to ensure it remains within the vessel's safety limits[4].

-

Workup: Allow the reaction mixture to cool to room temperature. Transfer the solution to a round-bottom flask and concentrate under reduced pressure to remove water and excess unreacted dimethylamine[4].

-

Purification: Dissolve the crude residue in a minimal amount of Dichloromethane (DCM). Load onto a silica gel column and elute using a linear gradient of 2-10% Methanol in DCM, fortified with 1% ammonium hydroxide [4].

-

Isolation: Collect the product-containing fractions (monitor via TLC or LC-MS; target mass[M+H]+ = 152) and evaporate the solvent to yield pure N4,N4,6-trimethylpyridine-2,4-diamine[4].

Pharmacological Applications

The unique electronic and steric profile of 2-amino-4-dimethylamino-6-methylpyridine makes it an invaluable building block in medicinal chemistry.

-

Spleen Tyrosine Kinase (SYK) Inhibitors: The compound is utilized as a key intermediate in the synthesis of 2-pyridyl carboxamide-containing SYK inhibitors, which are critical targets for treating autoimmune diseases and hematological malignancies[1]. The highly basic pyridine nitrogen acts as a crucial hinge-binder in the kinase ATP-binding pocket.

-

MCH Receptor Antagonists: Derivatives of this scaffold have been patented for their use as Melanin-Concentrating Hormone (MCH) receptor antagonists, providing therapeutic pathways for treating obesity, depression, and anxiety disorders[5].

-

Historical Syntheses: Earlier literature also highlights its synthesis via the decyanation of 2-amino-3-cyano-4-dimethylamino-6-methylpyridine, showcasing its long-standing relevance in the development of pharmacologically active heterocycles[3].

References

-

Ershov, L. V., & Granik, V. G. (1985). Synthesis and pharmacological activity of derivatives of 3-cyano-4(6)-methyl-6(4)-dimethylaminopyridine. Chemistry of Heterocyclic Compounds. URL:[Link]

- Merck Sharp & Dohme Corp. (2013).2-Pyridyl carboxamide-containing spleen tyrosine kinase (SYK) inhibitors. Patent WO2013052394A1.

- Banyu Pharmaceutical Co., Ltd. (2006).Pyridine derivatives and their use as medicaments for treating diseases related to MCH receptor. Patent WO2006035967A1.

-

Chemical Reviews (2024). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. ACS Publications. URL:[Link]

Sources

- 1. N4,N4,6-三甲基吡啶-2,4-二胺 - CAS号 137440-97-2 - 摩熵化学 [molaid.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2-amino-3-cyano-4-dimethylamino-6-methylpyridine - CAS号 98694-74-7 - 摩熵化学 [molaid.com]

- 4. 36340-61-1 | 2-Amino-4-chloro-6-picoline | Chlorides | Ambeed.com [ambeed.com]

- 5. N2-(cis-4-aminocyclohexyl)-N4,N4,6-trimethylpyridine-2,4-diamine - CAS号 881891-35-6 - 摩熵化学 [molaid.com]

pKa values and basicity of 2-Amino-4-dimethylamino-6-methylpyridine

An In-Depth Technical Guide to the pKa Values and Basicity of 2-Amino-4-dimethylamino-6-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the basicity and pKa values of 2-amino-4-dimethylamino-6-methylpyridine. Given the paucity of direct experimental data for this specific molecule, this document serves as a predictive and methodological resource. It elucidates the theoretical underpinnings of its basicity, grounded in the electronic effects of its substituents. Furthermore, it details robust experimental and computational protocols for the precise determination of its pKa values. This guide is intended to equip researchers in medicinal chemistry and drug development with the foundational knowledge and practical frameworks required to characterize and modulate the physicochemical properties of this and similar heterocyclic compounds, which are critical for optimizing drug-like properties such as solubility, membrane permeability, and target engagement.

Introduction: The Significance of pKa in Drug Discovery

The ionization state of a molecule, quantified by its pKa value, is a cornerstone of its physicochemical profile and, consequently, its pharmacokinetic and pharmacodynamic behavior. For a molecule like 2-amino-4-dimethylamino-6-methylpyridine, which possesses multiple basic centers, understanding the specific pKa of each ionizable group is paramount. This knowledge influences critical drug development parameters including:

-

Aqueous Solubility : The protonated, ionized form of a basic compound is generally more water-soluble than its neutral form.[1]

-

Membrane Permeability : Neutral, uncharged species are typically better able to passively diffuse across biological membranes.

-

Drug-Target Interactions : The charge state of a molecule dictates its ability to form ionic bonds and hydrogen bonds with its biological target.

-

Formulation Development : The choice of salt form and excipients is guided by the pKa of the active pharmaceutical ingredient (API).[2]

2-Amino-4-dimethylamino-6-methylpyridine is a highly substituted pyridine, a scaffold of significant interest in medicinal chemistry.[3][4] Its functionality suggests multiple sites of protonation, leading to a complex acid-base profile that warrants detailed investigation.

Theoretical Analysis of Basicity

The basicity of 2-amino-4-dimethylamino-6-methylpyridine is a composite of the intrinsic basicity of the pyridine ring and the electronic contributions of its three substituents. Pyridine itself is a weak base with a pKa of approximately 5.2, arising from the lone pair of electrons on the nitrogen atom.[5] The substituents on the ring modulate the electron density on this nitrogen, thereby altering its basicity.[6]

Substituent Effects on the Pyridine Ring

The overall basicity is enhanced by electron-donating groups (EDGs) and diminished by electron-withdrawing groups (EWGs).[7][8]

-

2-Amino Group : The amino group at the 2-position is a strong electron-donating group through resonance (+M effect), which significantly increases the electron density on the ring nitrogen, thereby increasing its basicity.

-

4-Dimethylamino Group : This is an even more potent electron-donating group, also acting through the resonance effect (+M).[8][9] Its position para to the ring nitrogen allows for effective delocalization of the exocyclic nitrogen's lone pair into the ring, substantially increasing the basicity of the pyridinic nitrogen.

-

6-Methyl Group : The methyl group is a weak electron-donating group through an inductive effect (+I).[5] It pushes electron density into the ring, further enhancing basicity.

Collectively, these three electron-donating groups are expected to make 2-amino-4-dimethylamino-6-methylpyridine a significantly stronger base than pyridine itself. The dimethylamino group at the 4-position is anticipated to have the most profound impact on the pKa of the ring nitrogen.

Multiple Protonation Sites

A critical consideration for this molecule is the presence of three nitrogen atoms, each a potential site for protonation:

-

The endocyclic pyridine nitrogen (N1).

-

The exocyclic amino nitrogen at position 2 (2-NH2).

-

The exocyclic dimethylamino nitrogen at position 4 (4-N(Me)2).

The protonation site is determined by the relative basicity of these three nitrogens. Due to the aromaticity of the pyridine ring, the lone pair of the endocyclic nitrogen is generally the most available for protonation. The lone pairs of the exocyclic amino groups participate in resonance with the ring, which decreases their basicity relative to a comparable aliphatic amine but increases the basicity of the ring nitrogen. Therefore, the first protonation is overwhelmingly likely to occur at the pyridine ring nitrogen (N1). A second, much lower pKa would be associated with the protonation of one of the exocyclic amines, likely the dimethylamino group.

Experimental Determination of pKa Values

Precise pKa values must be determined empirically. Several robust methods are available, with the choice depending on the compound's properties, such as solubility and chromophore presence.

Potentiometric Titration

This is a classic and widely used method for determining pKa values in the range of 2-12.[1] It involves the gradual addition of a strong acid (e.g., HCl) to a solution of the sample and monitoring the resulting pH change with a calibrated electrode.

Step-by-Step Protocol:

-

Sample Preparation : Accurately weigh and dissolve a sample of 2-amino-4-dimethylamino-6-methylpyridine in high-purity water. If solubility is a concern, a co-solvent such as methanol or DMSO may be used, though this will yield an apparent pKa (pKaapp) specific to that solvent system.[10]

-

Titration : Place the solution in a thermostatted vessel and slowly add a standardized solution of hydrochloric acid using an automated titrator.

-

Data Acquisition : Record the pH of the solution after each addition of titrant.

-

Data Analysis : Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. For a molecule with multiple pKa values, multiple inflection points will be observed.

Diagram: Potentiometric Titration Workflow

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometric Method

This method is particularly useful for compounds with a UV-active chromophore that changes upon protonation. It requires very small amounts of sample and is suitable for poorly soluble compounds.[1]

Step-by-Step Protocol:

-

Buffer Preparation : Prepare a series of buffers with precisely known pH values spanning the expected pKa range.

-

Sample Preparation : Prepare a stock solution of the compound in a suitable solvent. Add a small, constant aliquot of this stock solution to each buffer solution.

-

Spectral Acquisition : Measure the UV-Vis absorbance spectrum of the compound in each buffer.

-

Data Analysis : Plot the absorbance at a specific wavelength (where the change upon protonation is maximal) against the pH. The data will form a sigmoidal curve. The pKa is the pH at the inflection point of this curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can determine pKa values by monitoring the change in chemical shift of a nucleus (typically ¹H or ¹³C) as a function of pH.[11][12][13] This method is powerful as it can potentially resolve the pKa values of individual ionization sites within a molecule if they have distinct NMR signals that are sensitive to pH changes.

Step-by-Step Protocol:

-

Buffer Preparation : As with the UV-Vis method, prepare a series of buffers of known pH. It is crucial to use a deuterated solvent system (e.g., D₂O) for the NMR measurement.

-

Sample Preparation : Dissolve the sample in each of the prepared buffer solutions.

-

NMR Acquisition : Acquire a ¹H or ¹³C NMR spectrum for each sample.

-

Data Analysis : Identify a nucleus whose chemical shift is sensitive to the protonation state. Plot the chemical shift (δ) versus pH. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to extract the pKa.

Computational pKa Prediction

In silico methods provide a rapid means to estimate pKa values, offering valuable insights before embarking on experimental work. These methods range from empirical approaches to high-level quantum mechanical calculations.

Quantum Mechanical Methods

First-principles quantum chemical calculations can provide accurate pKa predictions.[14][15] The general approach involves calculating the Gibbs free energy change (ΔG) for the protonation reaction in the gas phase and in solution.

Conceptual Workflow:

-

Structure Optimization : Optimize the 3D geometries of both the neutral base (B) and its conjugate acid (BH+) using a suitable level of theory (e.g., Density Functional Theory - DFT with a basis set like 6-31+G(d,p)).[2][16]

-

Energy Calculation : Calculate the electronic energies of the optimized structures.

-

Solvation Energy : Calculate the free energy of solvation for both species using a continuum solvation model (e.g., SMD or COSMO). This step is critical as it accounts for the interaction with the solvent (water).[17]

-

pKa Calculation : The pKa is derived from the calculated free energy of the deprotonation reaction in solution using a thermodynamic cycle.

Diagram: Quantum Mechanical pKa Prediction Cycle

Caption: Thermodynamic cycle for calculating pKa from free energies.

Predicted pKa Values and Discussion

While no experimental value for 2-amino-4-dimethylamino-6-methylpyridine is readily available, we can make an informed prediction based on the principles discussed.

-

Pyridine : pKa ≈ 5.2

-

2-Aminopyridine : pKa ≈ 6.8

-

4-Dimethylaminopyridine (DMAP) : pKa ≈ 9.7

-

2-Amino-4-methylpyridine : pKa ≈ 7.5[18]

Considering the additive nature of substituent effects, the combination of a 2-amino, 4-dimethylamino, and 6-methyl group will result in a significantly high pKa for the first protonation at the ring nitrogen. The powerful +M effect of the 4-dimethylamino group will dominate. Therefore, the pKa of the primary basic center (the pyridine nitrogen) is predicted to be greater than 9.7 . A second, much lower pKa would be associated with the protonation of one of the exocyclic amino groups.

Table 1: Summary of Predicted and Reference pKa Values

| Compound | Substituents | Key Electronic Effect(s) | Expected/Known pKa |

| Pyridine | None | Baseline | ~5.2 |

| 2-Aminopyridine | 2-NH₂ | +M | ~6.8 |

| 2-Methylpyridine | 2-CH₃ | +I | ~5.96[19] |

| 4-Dimethylaminopyridine | 4-N(Me)₂ | Strong +M | ~9.7 |

| 2-Amino-4-dimethylamino-6-methylpyridine | 2-NH₂, 4-N(Me)₂, 6-CH₃ | Strong +M, +I | > 9.7 (Predicted) |

Conclusion and Recommendations

2-Amino-4-dimethylamino-6-methylpyridine is predicted to be a strong organic base due to the synergistic electron-donating effects of its amino, dimethylamino, and methyl substituents. The primary site of protonation will be the endocyclic pyridine nitrogen, with an estimated pKa exceeding 9.7. For drug development professionals, this high basicity has significant implications: at physiological pH (~7.4), the molecule will exist almost exclusively in its protonated, charged form. This will confer high aqueous solubility but may limit passive membrane permeability.

It is strongly recommended that the pKa values for this compound be determined experimentally. Potentiometric titration is the recommended primary method due to its accuracy and directness. Should solubility or sample quantity be limiting factors, UV-Vis spectrophotometry or NMR titration present excellent alternatives. These experimental values should then be used to calibrate and validate computational models, which can, in turn, be used to predict the properties of future analogues in a drug design program.

References

-

Scribd. (n.d.). Effect of Substituents On Basicity of Pyridine - Aromaticity. Retrieved from [Link]

-

Jensen, J. H., et al. (2016). Prediction of pKa values using the PM6 semiempirical method. Journal of Chemical Information and Modeling, 56(11), 2234-2244. Retrieved from [Link]

-

Ebrahimi, A., Habibi-Khorasani, S. M., & Jahantab, M. (2011). Additivity of substituent effects on the proton affinity and gas-phase basicity of pyridines. Computational and Theoretical Chemistry, 966(1-3), 239-245. Retrieved from [Link]

-

Molbiol. (n.d.). Basicity of pyridine. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016). Basicity of substituted pyridines. Retrieved from [Link]

-

Atalay, V. E. (2019). Determination of the pKa values of some pyridine derivatives by computational methods. Bulgarian Chemical Communications, 51(G), 15-20. Retrieved from [Link]

-

Shields, G. C., & Seybold, P. G. (2013). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. International Journal of Quantum Chemistry, 113(2), 225-231. Retrieved from [Link]

-

Thompson, J. D., Cramer, C. J., & Truhlar, D. G. (2000). Computation of the influence of chemical substitution on the pKa of pyridine using semiempirical and ab initio methods. Journal of Computational Chemistry, 21(8), 623-636. Retrieved from [Link]

-

Atalay, V. E. (2018). Determination of the pKa values of some pyridine derivatives by computational methods. Bulgarian Chemical Communications, 51, 15-20. Retrieved from [Link]

-

Asencio-Hernández, J., et al. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry, 95(42), 15636-15643. Retrieved from [Link]

-

Analytical Methods. (n.d.). Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra. Retrieved from [Link]

-

Advanced Chemistry Development, Inc. (n.d.). An Introduction to the Acid Dissociation Constant (pKa). Retrieved from [Link]

-

Asencio-Hernández, J., et al. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry, 95(42), 15636–15643. Retrieved from [Link]

-

Li, H., et al. (2020). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. Journal of Medicinal Chemistry, 63(15), 8488-8502. Retrieved from [Link]

-

ResearchGate. (2003). Determination of pKa Values of Organic Bases in Aqueous Acetonitrile Solutions Using Capillary Electrophoresis. Retrieved from [Link]

-

ResearchGate. (2017). 2-aminopyridine – a classic and trendy pharmacophore. Retrieved from [Link]

-

Donlawson, C. N., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Analytical Chemistry, 12(7), 280-288. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4-methylpyridine. Retrieved from [Link]

-

mVOC 4.0. (n.d.). 2-methylpyridine. Retrieved from [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 5. scribd.com [scribd.com]

- 6. basicity of pyridine [quimicaorganica.org]

- 7. researchgate.net [researchgate.net]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. echemi.com [echemi.com]

- 10. researchgate.net [researchgate.net]

- 11. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 12. Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. discovery.researcher.life [discovery.researcher.life]

- 16. bcc.bas.bg [bcc.bas.bg]

- 17. Prediction of pKa values using the PM6 semiempirical method - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 2-Amino-4-methylpyridine | C6H8N2 | CID 1533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. mVOC 4.0 [bioinformatics.charite.de]

Solubility profile of 2-Amino-4-dimethylamino-6-methylpyridine in organic solvents

An In-Depth Technical Guide on the Solubility Profile of 2-Amino-4-dimethylamino-6-methylpyridine

Executive Summary & Chemical Identity

2-Amino-4-dimethylamino-6-methylpyridine (CAS: 137440-97-2 ) is a specialized heterocyclic intermediate utilized primarily in the synthesis of pharmaceutical agents, including Melanin-Concentrating Hormone (MCH) receptor antagonists and potential kinase inhibitors.

Unlike commodity chemicals with exhaustively mapped physicochemical data, this specific trisubstituted pyridine lacks a publicly standardized solubility dataset. This guide serves two functions:

-

Predictive Profiling: It synthesizes structural activity relationships (SAR) to forecast solubility behavior based on the molecule's pharmacophore.

-

Operational Framework: It provides a validated, self-correcting experimental protocol for researchers to generate high-fidelity solubility data necessary for crystallization and purification process design.

Chemical Profile

| Parameter | Detail |

| IUPAC Name | |

| CAS Number | 137440-97-2 |

| Molecular Formula | |

| Molecular Weight | 151.21 g/mol |

| Structural Features | Pyridine core; Primary amine (C2); Dimethylamine (C4); Methyl group (C6) |

| Predicted LogP | ~1.1 – 1.4 (Moderate Lipophilicity) |

| pKa (Predicted) | ~7.0 (Pyridine N), ~9.5 (Dimethylamino N) |

Theoretical Solubility Profile (SAR Analysis)

To design an effective solvent screening matrix, we must first analyze the solute-solvent interactions governed by the molecule's functional groups.

Mechanistic Interactions

-

Hydrogen Bonding: The primary amino group at C2 acts as a potent Hydrogen Bond Donor (HBD) . The pyridine ring nitrogen and the tertiary amine at C4 act as Hydrogen Bond Acceptors (HBA) . This duality suggests high solubility in protic solvents capable of complementary H-bonding (e.g., Alcohols).

-

Lipophilicity: The C6-methyl and C4-dimethylamino groups introduce significant hydrophobic character, disrupting the crystal lattice energy and facilitating dissolution in moderately polar aprotic solvents (e.g., Ethyl Acetate, DCM).

-

Lattice Energy: The molecule possesses high symmetry and potential for intermolecular H-bonding (N-H···N), likely resulting in a stable crystal lattice. Dissolution will be endothermic, requiring thermal energy to overcome lattice forces.

Predicted Solubility Matrix

Based on Hansen Solubility Parameters (HSP) and structural analogs (e.g., 2-Amino-4-methylpyridine).

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Dipolar Aprotic | DMSO, DMF, DMAc | Very High (>100 mg/mL) | Strong dipole-dipole interactions; disruption of solute-solute H-bonds. |

| Lower Alcohols | Methanol, Ethanol, IPA | High (>50 mg/mL) | Strong H-bonding solvation of the amine/pyridine nitrogen. |

| Chlorinated | Dichloromethane, Chloroform | High | Favorable dispersion forces and weak H-bonding with the pyridine ring. |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Good dipole interaction, but lacks H-bond donation to solvate the amine. |

| Aromatic Hydrocarbons | Toluene, Xylene | Low to Moderate | Soluble at high temperatures; useful for cooling crystallization. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Very Low (<1 mg/mL) | Lack of polarity to overcome crystal lattice energy. |

Experimental Methodology: Self-Validating Protocols

Since exact literature values are sparse, the following protocol is designed to generate data with <2% Relative Standard Deviation (RSD) . This workflow integrates gravimetric analysis with HPLC validation.

Protocol A: Isothermal Saturation Method (Shake-Flask)

Objective: Determine thermodynamic equilibrium solubility at fixed temperatures (e.g., 273.15 K to 323.15 K).

Workflow Visualization:

Figure 1: Decision logic for solubility determination workflow.

Step-by-Step Procedure:

-

Preparation: Add excess 2-Amino-4-dimethylamino-6-methylpyridine to 10 mL of the target solvent in a jacketed glass vessel.

-

Equilibration: Agitate at 150 rpm for 48 hours. Ensure solid phase persists (saturation).

-

Sampling: Stop agitation and allow settling for 2 hours. Withdraw 2 mL of supernatant using a pre-heated syringe filter (0.22 µm PTFE) to prevent precipitation during transfer.

-

Quantification (Gravimetric):

-

Transfer filtrate to a tared weighing dish.

-

Evaporate solvent under vacuum at 40°C.

-

Dry to constant weight (

mg).

-

-

Validation: Re-dissolve the residue in mobile phase and inject into HPLC to confirm chemical stability (purity check) and verify mass balance.

Thermodynamic Modeling & Data Analysis

To extrapolate solubility data for process design (e.g., cooling crystallization curves), experimental points must be correlated using thermodynamic models.

The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility (

-

x : Mole fraction solubility.

-

A, B, C : Empirical parameters derived from regression analysis.

Interpretation for Researchers:

-

Positive B value: Indicates exothermic dissolution (rare for this class).

-

Negative B value: Indicates endothermic dissolution (standard).

-

Parameter C: Accounts for the temperature dependence of the enthalpy of solution.

Thermodynamic Parameters

Using the Van't Hoff equation, you can derive the enthalpy (

-

Insight: If

, solubility increases with temperature. A high positive value suggests that cooling crystallization will be an efficient purification method (high yield).

Process Application: Solvent Selection Logic

For drug development, selecting the right solvent is a balance of solubility, toxicity (ICH limits), and recovery.

Solvent Selection Workflow:

Figure 2: Strategic solvent selection based on solubility profile.

Recommendations for 2-Amino-4-dimethylamino-6-methylpyridine:

-

Reaction Medium: Use DMF or DMAc if high concentration is required. They offer maximum solubility but are difficult to remove.

-

Recrystallization: Use Toluene or Isopropanol (IPA) .

-

Why? The molecule likely exhibits a steep solubility curve in these solvents (high solubility at boiling, low at ambient), enabling high-yield purification.

-

-

Anti-Solvent Precipitation: Dissolve in Methanol , then slowly add Water or Hexane . The hydrophobic methyl/dimethylamino groups will force precipitation in high-polarity aqueous environments.

References

-

Compound Identity & Synthesis Context

-

Patent: "Substituted Pyridines as MCH Receptor Antagonists." World Intellectual Property Organization, WO2006024932. (Identifies CAS 137440-97-2 as a key intermediate).

-

Supplier Data: "N4,N4,6-Trimethylpyridine-2,4-diamine Product Entry." Ambeed / MolAid Chemical Database. (Verifies structure and basic physical properties).

-

-

Methodological Standards

-

Jouyban, A. "Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update." Journal of Pharmacy & Pharmaceutical Sciences, 2008. (Standard for Apelblat and Jouyban-Acree modeling).

- Grant, D. J. W. "Solubility Behavior of Organic Compounds." Techniques of Chemistry, Wiley-Interscience. (The authoritative text on solubility thermodynamics).

-

-

Comparative Data (Structural Analogs)

-

Wang, J., et al. "Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents." Journal of Chemical Thermodynamics, 2018. (Provides validated protocols for similar aminopyrimidine/pyridine systems).

-

Disclaimer: While this guide provides a robust theoretical and methodological framework, specific quantitative solubility values for CAS 137440-97-2 should be experimentally verified using the described protocols before scaling up industrial processes.

Sources

The Electronic Properties and Catalytic Mechanics of Dimethylamino-Substituted Pyridine Derivatives: A Comprehensive Guide

Executive Summary

As a Senior Application Scientist, I frequently observe that the choice of a nucleophilic catalyst can make or break a complex synthetic workflow. Dimethylamino-substituted pyridines, particularly 4-dimethylaminopyridine (4-DMAP), are cornerstone reagents in modern drug development and materials science. Their utility stems from a unique confluence of high basicity, exceptional nucleophilicity, and resonance stabilization.

This whitepaper provides an in-depth mechanistic analysis of the electronic properties of DMAP isomers (2-, 3-, and 4-DMAP), elucidates their catalytic cycles, and provides field-proven, self-validating protocols for quantifying their physicochemical parameters.

Structural and Electronic Fundamentals

The core structural feature of dimethylamino-substituted pyridines is the introduction of a strongly electron-donating

-

Inductive vs. Resonance Effects: The endocyclic pyridine nitrogen is weakly basic due to the

hybridization of its lone pair. The addition of a dimethylamino group introduces a weak inductive electron-withdrawing effect (due to nitrogen's electronegativity) but a massively dominant resonance electron-donating effect. -

The "Para" Advantage (4-DMAP): In 4-DMAP, the lone pair of the exocyclic nitrogen can fully delocalize into the

-system of the pyridine ring, significantly increasing the electron density at the endocyclic nitrogen. This resonance stabilization is the primary driver of 4-DMAP's "super catalyst" behavior in acyl transfer reactions[1].

Isomeric Effects: Sterics vs. Electronics

Understanding the positional isomers of DMAP is critical for ligand design:

-

4-DMAP: Exhibits optimal resonance. The positive charge generated upon protonation or alkylation at the endocyclic nitrogen is efficiently stabilized by the exocyclic dimethylamino group.

-

2-DMAP: While resonance is theoretically possible, 2-DMAP suffers from severe steric hindrance. The proximity of the dimethylamino group to the endocyclic nitrogen creates a steric clash that impedes the approach of bulky electrophiles. Protonation and methylation studies show anomalous behavior where exocyclic vs. endocyclic reactivity competes due to these steric factors.

-

3-DMAP: The meta-substitution prevents direct resonance stabilization of the endocyclic nitrogen. Consequently, 3-DMAP relies solely on the weak inductive effects of the substituent, resulting in significantly lower basicity and nucleophilicity compared to its 2- and 4-isomers.

Quantitative Electronic Metrics

To rationally select a catalyst, we must quantify its electronic properties. Table 1 summarizes the basicity (

Table 1: Comparative Electronic Properties of Pyridine and DMAP Isomers

| Compound | Mayr Nucleophilicity ( | Resonance Stabilization of Endocyclic N | Steric Hindrance at Endocyclic N | |

| Pyridine | 5.2 | ~ 12.0 | None | Low |

| 3-DMAP | ~ 6.5 | ~ 13.5 | None (Meta position) | Low |

| 2-DMAP | 7.04[2] | ~ 14.0 | Yes (but sterically restricted) | High |

| 4-DMAP | 9.7 | 15.1 - 15.5 | Yes (Optimal) | Low |

(Note: Mayr parameters are approximate reference values based on the Mayr database equation

Mechanistic Role in Catalysis (The "Super Catalyst" Effect)

4-DMAP is famously utilized in the Steglich esterification and other acyl transfer reactions. The causality behind its efficacy lies in the formation of an

When DMAP attacks an acylating agent (e.g., acetic anhydride), it forms a highly reactive intermediate. Unlike the intermediate formed by unsubstituted pyridine, the DMAP intermediate is profoundly stabilized by the delocalization of the positive charge onto the exocyclic dimethylamino nitrogen[1]. This stabilization lowers the activation energy for the intermediate's formation, while the intermediate itself remains highly electrophilic toward the incoming alcohol substrate.

Caption: Catalytic cycle of 4-DMAP mediated acylation highlighting the N-acylpyridinium intermediate.

Experimental Workflows & Self-Validating Protocols

Protocol 1: Kinetic Determination of Nucleophilicity via the Mayr Approach

Purpose: To determine the Mayr nucleophilicity parameter (

Step-by-Step Methodology:

-

Preparation: Prepare a

M solution of a reference benzhydrylium tetrafluoroborate salt in anhydrous acetonitrile under an inert argon atmosphere. -

Thermostating: Equilibrate the solution in a UV-Vis spectrophotometer cell equipped with a stopped-flow mixing accessory at exactly 20.0 °C.

-

Titration: Rapidly mix the electrophile solution with varying concentrations of the pyridine derivative. The pyridine must be in large excess (typically

to -

Data Acquisition: Monitor the exponential decay of the benzhydrylium ion's absorbance (typically between 400-600 nm depending on the specific ion).

-

Validation & Calculation: Calculate the pseudo-first-order rate constant (

). Plot -

Parameter Extraction: Repeat with at least three different benzhydrylium ions of known

. Plot

Protocol 2: Spectroscopic Determination of using UV-Vis Titration

Purpose: To accurately measure the basicity of the pyridine derivative in aqueous or mixed-solvent systems.

Causality: UV-Vis spectroscopy is chosen over standard potentiometric titration because the protonated (pyridinium) and unprotonated (pyridine) forms exhibit distinct

Step-by-Step Methodology:

-

Buffer Preparation: Prepare a series of universal buffers (e.g., Britton-Robinson buffers) ranging from pH 2.0 to 12.0.

-

Sample Preparation: Dissolve the pyridine derivative in the buffers to a final concentration of

M. -

Spectral Acquisition: Record the UV-Vis spectra (200-400 nm) for each pH solution at 25.0 °C.

-

Self-Validation (Isosbestic Point): Overlay the spectra. The presence of a sharp isosbestic point validates that only a simple two-state acid-base equilibrium is occurring, confirming the integrity of the data. If the isosbestic point is blurred, it indicates degradation or aggregation.

-

Data Analysis: Select an analytical wavelength where the difference in absorbance between the protonated and unprotonated forms is maximized.

-

Calculation: Plot Absorbance vs. pH. Fit the sigmoidal curve to the Henderson-Hasselbalch equation to extract the exact

value.

Caption: Resonance stabilization pathways of 4-DMAP demonstrating exocyclic nitrogen charge delocalization.

Conclusion

The electronic properties of dimethylamino-substituted pyridines represent a masterclass in the interplay between inductive effects, resonance stabilization, and steric hindrance. 4-DMAP stands out as a premier nucleophilic catalyst due to its unhindered endocyclic nitrogen and optimal para-resonance. By employing rigorous, self-validating kinetic and spectroscopic protocols, researchers can continue to map the reactivity parameters of novel pyridine derivatives, driving innovation in catalytic drug development and materials science.

References

- The Science Behind DMAP: Structure, Reactivity, and C

- 4-Dimethylaminopyridine|1122-58-3 | LookChem |

- Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25OC | ResearchG

- Preferential protonation and methylation at the nitrogen atoms of N,N-dimethylamino deriv

- 2-Dimethylaminopyridine | LookChem |

- Holistic Prediction of Nucleophilicity and Electrophilicity Based on a Machine Learning Approach | ChemRxiv |

- Quantifying Nucleophilicity and Electrophilicity: The Mayr Scales log k = s(N + E) | Princeton University |

Sources

Technical Guide: Safety, Toxicity, and Handling of 2-Amino-4-dimethylamino-6-methylpyridine

Executive Summary

2-Amino-4-dimethylamino-6-methylpyridine (CAS: 137440-97-2), also known as N4,N4,6-Trimethylpyridine-2,4-diamine , is a specialized pyridine intermediate used primarily in the synthesis of pharmaceutical agents, including Melanin-Concentrating Hormone (MCH) receptor antagonists.

Due to its structural homology with 4-Dimethylaminopyridine (DMAP) and 2-Aminopyridine , this compound presents a significant toxicity profile that is often underestimated in standard database searches. This guide synthesizes available experimental data with Structure-Activity Relationship (SAR) analysis to establish a High-Potency Handling Protocol . Researchers must treat this compound as Toxic by Ingestion and Skin Contact until specific GLP-compliant toxicology studies prove otherwise.

Chemical Identity & Physicochemical Properties

| Property | Details |

| Chemical Name | 2-Amino-4-dimethylamino-6-methylpyridine |

| Synonyms | N4,N4,6-Trimethylpyridine-2,4-diamine; 4-(Dimethylamino)-6-methylpyridin-2-amine |

| CAS Registry Number | 137440-97-2 |

| Molecular Formula | C₈H₁₃N₃ |

| Molecular Weight | 151.21 g/mol |

| Structure (SMILES) | Cc1cc(N(C)C)cc(N)n1 |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, Methanol, Dichloromethane; Sparingly soluble in water |

| LogP (Predicted) | ~1.3 |

| pKa (Predicted) | Basic (Pyridine nitrogen and 4-dimethylamino group increase basicity) |

Hazard Identification (GHS Classification)

Note: In the absence of a harmonized ECHA classification, the following hazards are derived from the Precautionary Principle and SAR analysis of the structural analogs 4-DMAP (CAS 1122-58-3) and 2-Aminopyridine (CAS 504-29-0).

Signal Word: DANGER

Hazard Statements (H-Codes)

-

H301: Toxic if swallowed.

-

H311: Toxic in contact with skin.

-

H335: May cause respiratory irritation.[2]

Precautionary Statements (P-Codes)

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4]

Toxicological Profile & SAR Analysis

To understand the toxicity of 2-Amino-4-dimethylamino-6-methylpyridine, one must analyze its functional groups. The molecule combines the neurotoxic potential of aminopyridines with the super-nucleophilic properties of the 4-dimethylamino group .

Structural Alert Analysis (Graphviz Diagram)

Caption: Structural Activity Relationship (SAR) deriving the toxicity profile of CAS 137440-97-2 from high-risk analogs 4-DMAP and 2-Aminopyridine.

Key Toxicological Endpoints

-

Acute Toxicity (Oral/Dermal):

-

Risk: High. The 4-dimethylamino group facilitates rapid absorption through the skin and mucous membranes.

-

Mechanism: Pyridine derivatives often undergo N-oxidation in the liver, forming reactive metabolites that can bind to cellular macromolecules.

-

-

Neurotoxicity:

-

Risk: Moderate to High. 2-Aminopyridines are known potassium channel blockers, potentially causing neuronal hyperexcitability, tremors, or convulsions at high doses.

-

-

Genotoxicity:

-

Risk: Unknown but plausible. While the methyl group at position 6 may sterically hinder some metabolic activation, the amino groups raise concerns for DNA intercalation or adduct formation. Ames testing is recommended for drug development workflows.

-

Handling, Storage, & Exposure Controls[3][5]

Engineering Controls

-

Primary Containment: All handling of the dry powder must occur within a Chemical Fume Hood or a Powder Containment Enclosure .

-

High-Risk Operations: Weighing or dissolving >100 mg should be performed in a glovebox or with local exhaust ventilation (LEV) and a HEPA filter.

Personal Protective Equipment (PPE)

| Category | Requirement |

| Respiratory | N95 (minimum) for solid handling; Half-mask respirator with organic vapor/P100 cartridges for synthesis/heating. |

| Hand Protection | Double Gloving Required. Inner: Nitrile (4 mil). Outer: Nitrile (4-8 mil) or Laminate (Silver Shield) for prolonged contact. |

| Eye Protection | Chemical safety goggles.[4] Face shield required if handling solutions under pressure or heat. |

| Skin Protection | Tyvek® lab coat or disposable sleeve covers to prevent wrist exposure. |

Storage Conditions

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Store under inert gas (Argon or Nitrogen) is recommended to prevent oxidation of the amino groups, which can darken the compound over time.

-

Incompatibilities: Strong oxidizing agents, acid chlorides, anhydrides, and chloroformates.

Synthesis & Impurity Profile

Understanding the synthesis helps in identifying potential impurities (e.g., unreacted precursors) that may alter the safety profile.

Synthesis Pathway (Patent WO2013/52394): Reaction of 2-Amino-4-chloro-6-methylpyridine with Dimethylamine .

Caption: Synthesis of CAS 137440-97-2 via Nucleophilic Aromatic Substitution (SnAr).

-

Key Impurity Risk: Residual 2-Amino-4-chloro-6-methylpyridine (Precursor).

-

Safety Implication: The chloro-precursor is an irritant, but the final product (dimethylamino) is significantly more lipophilic and potentially more toxic.

Emergency Procedures

-

In Case of Spill:

-

Evacuate the immediate area.

-

Don full PPE (including respirator).

-

Dampen the powder with a compatible solvent (e.g., PEG-400 or water) to prevent dust generation.

-

Sweep up and place in a sealed hazardous waste container.

-

Clean surface with 10% bleach solution followed by soap and water.

-

-

First Aid - Skin Contact:

-

IMMEDIATE ACTION: Wash with soap and copious amounts of water for at least 15 minutes.

-

Do NOT use organic solvents (ethanol/DMSO) to clean skin, as they may increase absorption.

-

References

-

Ambeed. (n.d.). Safety Data Sheet for 2-Amino-4-chloro-6-picoline (Precursor to CAS 137440-97-2). Retrieved from

-

MolAid. (n.d.). Chemical Structure and Properties: N4,N4,6-trimethylpyridine-2,4-diamine (CAS 137440-97-2). Retrieved from

-

World Intellectual Property Organization (WIPO). (2013). Patent WO2013/52394: Pyridine Derivatives and Their Use as Medicaments. (Describes synthesis and application). Retrieved from

-

PubChem. (n.d.). Compound Summary: 4-Dimethylaminopyridine (CAS 1122-58-3) - Toxicity Data. Retrieved from

-

ECHA (European Chemicals Agency). (n.d.). Registration Dossier: 2-Aminopyridine. Retrieved from

Sources

The Privileged Scaffold: A Technical Guide to 2,4,6-Trisubstituted Pyridines

Executive Summary

The 2,4,6-trisubstituted pyridine scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target. From high-affinity Topoisomerase II inhibitors in oncology to fluorescent ligands in supramolecular materials, this architecture offers a unique balance of electronic deficiency and steric modularity.

This technical guide synthesizes the core synthetic methodologies, structure-activity relationships (SAR), and experimental protocols required to exploit this scaffold in drug discovery and materials science.

Part 1: Synthetic Architectures & Mechanistic Logic

The synthesis of 2,4,6-trisubstituted pyridines has evolved from the classical Chichibabin and Hantzsch methods to more regioselective and environmentally benign strategies. The dominant methodologies in modern discovery chemistry are the Kröhnke Pyridine Synthesis and the One-Pot Multicomponent Reaction (MCR) .

The Kröhnke Synthesis (Regioselective Control)

For precise control over substituents—particularly when generating asymmetrical 2,4,6-derivatives—the Kröhnke synthesis remains the gold standard. It utilizes

Mechanism of Action:

-

Ylide Formation: The pyridinium salt is deprotonated to form an enol betaine (ylide).

-

Michael Addition: The ylide attacks an

-unsaturated ketone (chalcone). -

Cyclization & Elimination: The resulting 1,5-dicarbonyl intermediate cyclizes with an ammonia source (typically

), followed by the elimination of the pyridinium leaving group to aromatize the ring.

One-Pot Multicomponent Reaction (MCR)

For high-throughput library generation (combinatorial chemistry), the One-Pot MCR is preferred. It condenses an acetophenone, an aldehyde, and ammonium acetate.[1][2] While less regioselective than the Kröhnke method (often yielding symmetrical 2,6-substituents), it is operationally simple and atom-economical.

Visualization: Synthetic Pathway Comparison

The following diagram contrasts the stepwise logic of the Kröhnke synthesis against the convergent nature of the MCR.

Figure 1: Comparative workflow of Kröhnke vs. One-Pot MCR synthetic strategies. The Kröhnke method utilizes a pyridinium leaving group for aromatization, while the MCR relies on oxidative dehydrogenation or elimination of water.

Part 2: Experimental Protocol (Self-Validating System)

Protocol: One-Pot Synthesis of 2,4,6-Triphenylpyridine Application: Robust generation of the core scaffold for initial biological screening.

Reagents & Causality

-

Acetophenone (20 mmol): Provides the C2 and C6 fragments.

-

Benzaldehyde (10 mmol): Provides the C4 fragment.

-

Ammonium Acetate (Excess, ~60 mmol): Acts as the nitrogen source and the buffering agent to catalyze the aldol/Michael steps.

-

Glacial Acetic Acid (Solvent): Promotes the formation of the enol intermediates.

Step-by-Step Methodology

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Benzaldehyde (1.06 g, 10 mmol) and Acetophenone (2.40 g, 20 mmol) in 20 mL of glacial acetic acid.

-

Activation: Add Ammonium Acetate (4.62 g, 60 mmol) to the solution.

-

Reflux (The Reaction): Heat the mixture to reflux (118°C) with vigorous stirring for 4–6 hours.

-

Checkpoint: The solution will transition from clear to a deep yellow/orange, indicating chalcone formation, and finally to a darker hue as the pyridine forms.

-

-

TLC Validation: Spot the reaction mixture against starting materials (Benzaldehyde) using Hexane:Ethyl Acetate (8:2). The disappearance of the aldehyde spot (

) confirms reaction completion. -

Workup (Precipitation): Cool the mixture to room temperature. Pour the contents into 100 mL of ice-cold water with stirring. The pyridine derivative is hydrophobic and will precipitate as a crude solid.

-

Purification: Filter the solid and wash with cold water (

) to remove excess ammonium acetate and acetic acid. Recrystallize from hot ethanol.

Yield Expectation: 65–80% Characterization (Self-Check):

-

Melting Point: 136–138°C (Sharp range indicates purity).

-

1H NMR (CDCl3): Look for the characteristic singlet at

ppm representing the 3,5-protons of the pyridine ring, which confirms aromatization.

Part 3: Medicinal Chemistry & SAR[3]

The 2,4,6-trisubstituted pyridine ring is a bioisostere for the pyrimidine and benzene rings found in many chemotherapeutics. Its primary utility in oncology stems from its ability to intercalate DNA and inhibit Topoisomerase II, an enzyme critical for DNA replication.

Structure-Activity Relationship (SAR) Logic

-

Positions 2 & 6 (The Anchors): Large lipophilic groups (Phenyl, Naphthyl) here enhance cell membrane permeability and hydrophobic pocket binding. Symmetrical substitution is common for stability.

-

Position 4 (The Warhead): This is the vector for specificity.

-

Electron-Donating Groups (EDG): Hydroxyl (-OH) or Methoxy (-OMe) groups on the 4-phenyl ring often increase cytotoxicity against MCF-7 (Breast Cancer) lines.

-

Heterocycles:[3][4][5][6] Substitution with Thiophene or Furan at C4 significantly enhances Topoisomerase I/II inhibition compared to a simple phenyl group.

-

Data Summary: Cytotoxicity Profiles

The following table summarizes the inhibitory concentration (

| Compound ID | R2/R6 Substituent | R4 Substituent | Cell Line | Target | IC50 (µg/mL) | Ref |

| TP-1 | Phenyl | Phenyl | MCF-7 | Cytotoxicity | 62.05 | [1] |

| TP-OH | Phenyl | 4-OH-Phenyl | MCF-7 | Topo II | 2.5 - 10.0 | [2] |

| TP-Py | Phenyl | Pyridin-4-yl | HCT-15 | Topo II | < 5.0 | [3] |

| TP-Th | Phenyl | 2-Thienyl | HeLa | Topo I | Strong | [4] |

Visualization: Pharmacophore Map

This diagram maps the functional zones of the scaffold, guiding future ligand design.

Figure 2: Pharmacophore map illustrating the functional roles of the 2, 4, and 6 positions. The C4 position is the primary determinant of enzyme specificity.

Part 4: Future Outlook & Materials Applications

While medicinal chemistry drives much of the research, the 2,4,6-trisubstituted pyridine is also a cornerstone in materials science.

-

Terpyridines: By substituting the 2 and 6 positions with additional pyridine rings, one generates

-terpyridines. These are essential ligands in coordination chemistry, capable of binding transition metals (Ru, Fe) to form photoactive complexes for solar cells and sensors. -

Fluorescence: Derivatives containing extended

-conjugation (e.g., furan or thiophene at C4) exhibit strong fluorescence, making them viable candidates for organic light-emitting diodes (OLEDs) and biological probes.

References

-

ResearchGate. (2025).[7] Synthetic Utility of Pyridinium Bromide: Synthesis and Antimicrobial Activity of Novel 2,4,6-Trisubstituted Pyridines Having Pyrazole Moiety. Link

-

Bioorganic & Medicinal Chemistry. (2012). Dihydroxylated 2,4,6-triphenyl pyridines: synthesis, topoisomerase I and II inhibitory activity, cytotoxicity, and structure-activity relationship study. Link

-

Bioorganic & Medicinal Chemistry. (2007). 2,4,6-Trisubstituted pyridines: Synthesis, topoisomerase I and II inhibitory activity, cytotoxicity, and structure-activity relationship. Link

-

Archives of Pharmacal Research. (2004). Synthesis, topoisomerase I inhibition and structure-activity relationship study of 2,4,6-trisubstituted pyridine derivatives. Link

-

Journal of Chemical Education. (2005). Benign Synthesis of 4,6-Diphenyl[2,2']bipyridine via Sequential Solventless Aldol and Michael Addition Reactions. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Kröhnke synthesis of pyridine [quimicaorganica.org]

- 4. Synthesis of 2,4,6-Tri-Substituted Pyridine Derivatives in Aqueous Medium<i>via</i>Hantzsch Multi-Component Reaction Ca… [ouci.dntb.gov.ua]

- 5. scribd.com [scribd.com]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Nucleophilic Substitution Strategies for 2-Amino-4-dimethylamino-6-methylpyridine in Drug Discovery

Introduction & Chemical Context

The compound 2-Amino-4-dimethylamino-6-methylpyridine (CAS 137440-97-2) is a highly functionalized heterocyclic building block utilized in the synthesis of advanced pharmaceutical intermediates 1. Understanding its electronic topology is critical for designing successful nucleophilic substitution reactions.

Pyridine rings are generally electron-deficient and prone to Nucleophilic Aromatic Substitution (

-

The Molecule as a Nucleophile: The exocyclic 2-amino group exhibits enhanced nucleophilicity, making it an excellent candidate for nucleophilic acyl substitution (amidation) or alkylation.

-

The Molecule as an Electrophile (via Activation): The electron-rich ring resists standard

. To substitute the 2-position, the primary amine must be converted into a superior leaving group (a diazonium salt) to facilitate the displacement 2.

This application note provides field-proven, self-validating protocols for both pathways, detailing the mechanistic causality behind each experimental condition.

Exocyclic Nitrogen as the Nucleophile: N-Acylation

Because the 4-dimethylamino group pushes electron density into the ring via resonance, the exocyclic 2-amino group is highly nucleophilic. When reacting with acyl chlorides or anhydrides, the reaction proceeds via a nucleophilic acyl substitution mechanism 3.

Causality of Experimental Design:

A major challenge with electron-rich 2-aminopyridines is over-reaction, leading to

Protocol 1: Selective N-Acylation

-

Preparation: Dissolve 10.0 mmol of 2-Amino-4-dimethylamino-6-methylpyridine in 20 mL of anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

-

Base Addition: Add 12.0 mmol (1.2 eq) of Triethylamine (

) to the solution. Stir for 5 minutes. -

Cooling: Submerge the reaction flask in an ice-water bath, ensuring the internal temperature reaches 0–5 °C.

-

Electrophile Addition: Dissolve 10.5 mmol (1.05 eq) of the desired acyl chloride in 5 mL of DCM. Add this solution dropwise over 15 minutes. Self-Validation Check: The reaction mixture should turn slightly yellow; a rapid spike in temperature indicates too fast an addition, risking diacylation.

-

Propagation: Remove the ice bath and allow the mixture to warm to room temperature (20 °C) for 2 hours. Monitor via TLC (Eluent: 5% Methanol in DCM).

-

Work-up: Quench with 20 mL of saturated aqueous

. Extract the aqueous layer with DCM (2 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous

Fig 1: Mechanistic workflow for the selective N-monoacylation of the 2-amino group.

The Molecule as an Electrophile: Diazotization-Directed

To perform a nucleophilic substitution on the pyridine ring (e.g., replacing the 2-amino group with a halogen or azide), the amine must be converted into a diazonium salt (

Causality of Experimental Design:

Because the 4-dimethylamino group is strongly electron-donating, it destabilizes the diazonium intermediate by pushing electron density toward the already unstable

Protocol 2: Diazotization and Azide Substitution

-

Acidic Solvation: Suspend 10.0 mmol of 2-Amino-4-dimethylamino-6-methylpyridine in 15 mL of 20% aqueous

. Stir until completely dissolved (forming the bis-protonated salt). -

Diazotization: Cool the solution to 0 °C using an ice-salt bath. Prepare a solution of 12.0 mmol

in 5 mL of cold distilled water. Add the -

Nucleophilic Displacement: Stir for 15 minutes at 0 °C. Slowly add a pre-cooled solution of 15.0 mmol Sodium Azide (

) in 5 mL of water.-

Caution: Addition of

to acid generates toxic Hydrazoic acid (

-

-

Nitrogen Evolution: Upon addition, vigorous bubbling (

gas evolution) will occur, confirming the successful nucleophilic displacement of the diazonium group. -

Work-up: Allow the reaction to stir for 1 hour at 0 °C. Carefully neutralize the mixture to pH 7-8 using cold saturated aqueous

. Extract the resulting 2-azido-4-dimethylamino-6-methylpyridine with Ethyl Acetate (3 x 20 mL).

Fig 2: Pathway for diazotization-directed nucleophilic aromatic substitution.

Quantitative Data & Optimization Summary

The table below summarizes the optimized parameters for both nucleophilic substitution pathways involving 2-Amino-4-dimethylamino-6-methylpyridine, ensuring maximum yield and minimal side-product formation.

| Reaction Type | Reagents / Nucleophile | Temp (°C) | Equivalents | Primary Side Product | Expected Yield |

| N-Acylation | Acyl Chloride, | 0 to 20 | 1.05 (Acyl), 1.2 (Base) | 85 - 92% | |

| N-Alkylation | Alkyl Halide, | 60 to 80 | 1.1 (Alkyl), 2.0 (Base) | Endocyclic N-alkylation | 70 - 80% |

| Diazotization ( | 0 to 5 | 1.2 ( | 2-Pyridone (Hydrolysis) | 65 - 75% | |

| Sandmeyer ( | 0 to 60 | 1.2 ( | 2-Pyridone (Hydrolysis) | 60 - 70% |

References

- LookChem.3-Pyridinecarbonitrile, 1,2-dihydro-4-(dimethylamino)

- Wikipedia.Nucleophilic aromatic substitution. Wikipedia, The Free Encyclopedia.

- BenchChem.

- BenchChem.An In-depth Technical Guide to the Discovery and Synthesis of 2-Azidopyridine. BenchChem.

Sources

Application Note: 2-Amino-4-dimethylamino-6-methylpyridine in Spleen Tyrosine Kinase (SYK) Inhibitor Synthesis

Executive Summary

The development of targeted kinase inhibitors requires highly specific building blocks to construct precise pharmacophores. 2-Amino-4-dimethylamino-6-methylpyridine (CAS: 137440-97-2) has emerged as a critical pharmaceutical intermediate, specifically in the synthesis of 2-pyridyl carboxamide-containing Spleen Tyrosine Kinase (SYK) inhibitors [1]. SYK is a non-receptor tyrosine kinase pivotal in immune receptor signaling, making it a prime target for autoimmune diseases (e.g., rheumatoid arthritis) and hematological malignancies [2].

This application note details the physicochemical profiling, upstream synthesis, and downstream amidation protocols for utilizing this intermediate. By leveraging the unique electronic properties of the substituted pyridine ring, chemists can optimize coupling efficiencies and maximize API yields.

Physicochemical Profiling & Reactivity Analysis

The utility of 2-amino-4-dimethylamino-6-methylpyridine lies in its highly tuned electronic structure. The molecule features three distinct functional groups on the pyridine core:

-

C2-Primary Amine: Acts as the primary nucleophile for downstream amidation.

-

C4-Dimethylamino Group: A strong electron-donating group (EDG). Through resonance (+M effect), it pushes electron density into the pyridine ring. This significantly enhances the nucleophilicity of the C2-amine, facilitating challenging coupling reactions with sterically hindered carboxylic acids.

-

C6-Methyl Group: Provides steric shielding and increases the lipophilicity (LogP) of the final API, which is critical for cell membrane permeability in kinase inhibitors.

Quantitative Data Summary

| Property | Value | Causality / Impact on Synthesis |

| Chemical Name | N4,N4,6-trimethylpyridine-2,4-diamine | Standard IUPAC nomenclature [3]. |

| CAS Number | 137440-97-2 | Unique identifier for procurement and patent tracking [4]. |

| Molecular Formula | C8H13N3 | Defines stoichiometric calculations. |

| Molecular Weight | 151.21 g/mol | Low molecular weight ideal for fragment-based drug design (FBDD). |

| Monoisotopic Mass | 151.11095 Da | Crucial for LC-MS/ESI+ reaction monitoring ([M+H]+ = 152.11) [4]. |

| LogP (Predicted) | 1.0 | Indicates moderate lipophilicity, requiring polar aprotic solvents (e.g., DMF) for reactions [4]. |

Upstream Synthesis: Microwave-Assisted SNAr

The synthesis of 2-amino-4-dimethylamino-6-methylpyridine is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) of 2-amino-4-chloro-6-methylpyridine with dimethylamine[2].

Causality in Experimental Design: The C2-amino group donates electron density into the pyridine ring, which normally deactivates the ring toward SNAr (which favors electron-poor rings). To overcome this high activation energy barrier, microwave irradiation is employed. Microwave synthesis provides rapid, super-heated, and uniform energy transfer, reducing reaction times from days to hours while suppressing degradation byproducts.

Protocol 1: Microwave Amination Workflow

Reagents:

-

6-amino-4-chloro-2-picoline (Precursor): 500 mg (3.51 mmol)

-

Dimethylamine (40% aqueous solution): 17.5 mL (35.0 mmol, 10.0 eq)

-

Nitrogen gas (for inert atmosphere)

Step-by-Step Methodology:

-

Preparation: Charge a 20 mL heavy-walled microwave-safe reaction vial with 500 mg of 6-amino-4-chloro-2-picoline.

-

Solvent/Reagent Addition: Add 17.5 mL of 40% aqueous dimethylamine. Note: The massive excess (10 eq) of dimethylamine serves a dual purpose as both the nucleophile and the basic solvent medium to neutralize the HCl byproduct.

-

Purging: Sparge the solution with nitrogen gas for 5 minutes, then seal the vial with a crimp cap to prevent the escape of volatile dimethylamine gas during heating.

-

Irradiation: Place the vial in a microwave synthesizer (e.g., Biotage Initiator). Heat the reaction mixture to 130°C for 2.5 hours under continuous magnetic stirring [2].

-

Workup: Allow the vial to cool to room temperature. Dilute the mixture with Ethyl Acetate (30 mL) and wash with saturated aqueous NaHCO3 (2 x 20 mL) and brine (20 mL).

-

Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (DCM:MeOH gradient) to yield the pure intermediate.

Caption: Synthetic workflow from chlorinated precursor to the final SYK Inhibitor API.

Downstream Application: SYK Inhibitor Amidation

Once synthesized, 2-amino-4-dimethylamino-6-methylpyridine is coupled with complex carboxylic acids to form 2-pyridyl carboxamides. These compounds act as potent ATP-competitive inhibitors of Spleen Tyrosine Kinase (SYK) [1].

Mechanism of Action: The 2-pyridyl carboxamide moiety is a privileged scaffold that forms critical bidentate hydrogen bonds with the hinge region of the SYK kinase domain. This prevents ATP binding, thereby halting the downstream phosphorylation of PLCγ2 and subsequent inflammatory gene transcription.

Caption: SYK signaling pathway and the targeted inhibition mechanism by 2-pyridyl carboxamides.

Protocol 2: HATU-Mediated Amidation

Because the pyridine nitrogen of the intermediate is highly basic, standard acidic coupling conditions can lead to protonation and precipitation. HATU is utilized as the coupling reagent because it operates efficiently under mildly basic conditions, ensuring the C2-amine remains free-based and highly nucleophilic.

Reagents:

-

2-Amino-4-dimethylamino-6-methylpyridine: 1.0 eq

-

Target Carboxylic Acid: 1.1 eq

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): 1.2 eq

-

DIPEA (N,N-Diisopropylethylamine): 3.0 eq

-

Anhydrous DMF (Dimethylformamide): 0.1 M relative to the amine

Step-by-Step Methodology:

-

Pre-activation: In an oven-dried round-bottom flask under nitrogen, dissolve the Target Carboxylic Acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF.

-

Base Addition: Add DIPEA (3.0 eq) dropwise. Stir the mixture at room temperature for 15 minutes. Causality: This pre-activation step converts the carboxylic acid into a highly reactive OAt (7-azabenzotriazole) ester, preventing the intermediate amine from participating in unwanted side reactions.

-

Coupling: Add 2-Amino-4-dimethylamino-6-methylpyridine (1.0 eq) to the activated ester solution in one portion.

-

Reaction: Stir the reaction mixture at room temperature for 12–16 hours. Monitor completion via LC-MS (targeting the [M+H]+ peak of the product).

-

Quenching & Workup: Pour the mixture into ice-cold water (5x volume of DMF) to precipitate the crude product. If the product does not precipitate, extract with Ethyl Acetate (3 x 20 mL), wash the combined organic layers with 5% LiCl aqueous solution (to remove residual DMF), dry over Na2SO4, and concentrate.

-

Purification: Purify the crude 2-pyridyl carboxamide via preparative HPLC or recrystallization to achieve >98% purity required for biological assays.

References

-

Merck Sharp & Dohme Corp. (2014). 2-Pyridyl Carboxamide-Containing Spleen Tyrosine Kinase (SYK) Inhibitors (Patent No. WO2014153280A1). WIPO Patentscope. URL: [Link]

-

MolAid. (n.d.). N4,N4,6-trimethylpyridine-2,4-diamine | 137440-97-2. MolAid Chemical Database. URL: [Link]

-

PubChemLite. (n.d.). 137440-97-2 (C8H13N3) Structural Information & Monoisotopic Mass. University of Luxembourg. URL: [Link]

Application Note: Crystallization and Purification of High-Purity 2-Amino-4-dimethylamino-6-methylpyridine

Abstract & Scope